3-(2-Azidoethoxy)benzoic acid

Overview

Description

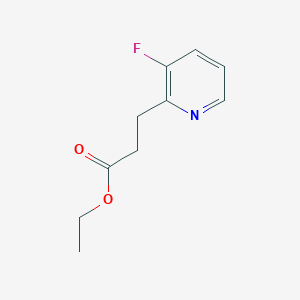

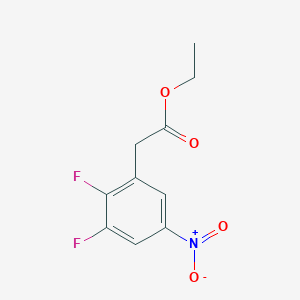

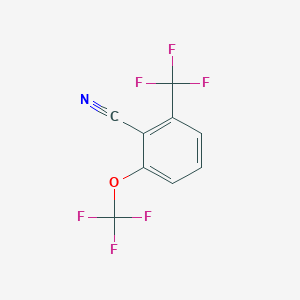

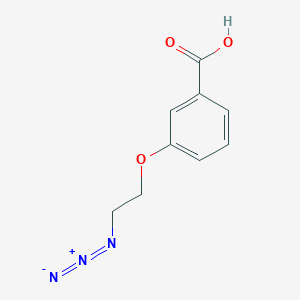

3-(2-Azidoethoxy)benzoic acid, also known as AEBA, is an organic compound that is used in various scientific research applications. It is a derivative of benzoic acid, and has a molecular formula of C8H8N2O3. AEBA is an important intermediate for the synthesis of pharmaceuticals and other compounds, and it can also be used in the synthesis of polymers. It is a versatile compound with a wide range of applications in research and industry.

Scientific Research Applications

Biochemistry Research

3-(2-Azidoethoxy)benzoic acid: plays a significant role in biochemistry research, particularly in the study of phenolic antioxidants . It serves as a precursor in the biosynthesis of various phenolic compounds, which are crucial for understanding the metabolic pathways in plant foods and their response to environmental stresses.

Medicinal Chemistry

In pharmaceuticals, 3-(2-Azidoethoxy)benzoic acid derivatives are explored for their potential use as excipients . They can act as preservatives or antifungal agents in topical therapeutic preparations, contributing to the development of new medicinal products.

Material Science

The compound’s derivatives are utilized in material science, especially in the study of benzoic acid derivatives under pressure . These studies are essential for understanding the structure-property relations and the influence of weak interactions in the crystalline phase of materials.

Chemical Synthesis

3-(2-Azidoethoxy)benzoic acid: is involved in multistep synthesis processes in organic chemistry . It is used in reactions such as benzoin condensation and as a building block for synthesizing complex organic molecules.

Agriculture

In agriculture, benzoic acid derivatives, including 3-(2-Azidoethoxy)benzoic acid , are investigated for their role in reducing the generation and release of allelochemicals from plants, thus alleviating allelopathy and improving crop yields .

Environmental Applications

The compound’s derivatives are also significant in environmental applications, such as antibiotic photodegradation properties . They are part of coordination polymers that possess unique opto-electronic properties, making them suitable for photocatalysis and environmental remediation.

Green Chemistry

Research in green chemistry includes the synthesis of benzothiazole compounds, where 3-(2-Azidoethoxy)benzoic acid derivatives can be used as intermediates . These compounds have important pharmaceutical and biological activities, emphasizing the compound’s role in sustainable chemical practices.

Pesticide Degradation

Lastly, 3-(2-Azidoethoxy)benzoic acid is relevant in the microbial degradation of pesticides . Its derivatives can be intermediates in the degradation process, addressing the issue of secondary pollution from agricultural products.

Mechanism of Action

Target of Action

Benzoic acid derivatives often target enzymes or receptors in the body, altering their function . The specific target would depend on the exact structure and functional groups present in the derivative.

Mode of Action

The mode of action of benzoic acid derivatives can vary widely. Some may inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Benzoic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect metabolic pathways, signal transduction pathways, or other cellular processes .

Pharmacokinetics

Benzoic acid and its derivatives are usually well absorbed in the body. They can be metabolized in the liver, often through conjugation reactions, and excreted in the urine .

Result of Action

The result of the action of a benzoic acid derivative would depend on its specific target and mode of action. It could lead to changes in cellular metabolism, alterations in signal transduction, or other effects .

Action Environment

The action of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its target .

properties

IUPAC Name |

3-(2-azidoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-11-4-5-15-8-3-1-2-7(6-8)9(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPHSRHVOVASRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)